(2-Chloropyridin-4-yl)methanamine
描述
Significance of Pyridine (B92270) Scaffolds in Pharmaceutical Development
The pyridine scaffold is considered a "privileged structure" in medicinal chemistry due to its prevalence in a multitude of FDA-approved drugs. google.comscbt.com It is estimated that over 7,000 existing drug molecules incorporate a pyridine nucleus. google.com The inclusion of a pyridine ring can enhance a compound's biochemical potency, improve its metabolic stability, and increase its permeability across biological membranes. selleckchem.com These attributes make pyridine and its derivatives highly sought-after components in the design of new therapeutic agents targeting a wide range of diseases, including cancers, infections, and inflammatory conditions. chemicalbook.commedchemexpress.com
Overview of Amine-Containing Pyridine Structures in Bioactive Compounds
The functionalization of the pyridine ring with various substituents is a key strategy for modulating the biological activity of pyridine-based compounds. Among these, the introduction of an amine group is particularly significant. chemicalbook.com Amine-containing pyridine structures are prevalent in many bioactive molecules due to the amine's ability to form strong hydrogen bonds and act as a basic center, facilitating interactions with acidic residues in biological targets like enzymes and receptors. chemicalbook.com This functional group can be strategically positioned on the pyridine ring to optimize binding affinity and selectivity.
Contextualization of (2-Chloropyridin-4-yl)methanamine within Pyridine Chemistry Research
This compound has emerged as a valuable and versatile building block in medicinal chemistry. Its structure, featuring a chlorine atom at the 2-position and a methanamine group at the 4-position of the pyridine ring, provides two distinct points for chemical modification. The chlorine atom can participate in various cross-coupling reactions, while the primary amine is readily functionalized through amide bond formation or other reactions. This dual reactivity makes it a key intermediate in the synthesis of complex molecules, particularly in the development of targeted therapies like kinase inhibitors.
Structure
3D Structure
属性
IUPAC Name |
(2-chloropyridin-4-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2/c7-6-3-5(4-8)1-2-9-6/h1-3H,4,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGHCWJWUOSNCSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1CN)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10383179 | |
| Record name | (2-chloropyridin-4-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10383179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144900-57-2 | |
| Record name | (2-chloropyridin-4-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10383179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis and Properties of 2 Chloropyridin 4 Yl Methanamine
Common Synthetic Routes
A primary and efficient method for the synthesis of this compound involves the reduction of 2-chloro-4-cyanopyridine. The cyano group at the 4-position can be readily reduced to a primary amine (methanamine) using various reducing agents, such as lithium aluminum hydride or catalytic hydrogenation.
The precursor, 2-chloro-4-cyanopyridine, can be synthesized from 4-cyanopyridine (B195900) N-oxide. chemicalbook.comchemicalbook.com The N-oxide is reacted with a chlorinating agent like phosphorus oxychloride to introduce the chlorine atom at the 2-position. chemicalbook.com This multi-step synthesis starting from readily available materials makes this compound an accessible building block for research and development. google.comchemicalbook.com
Multi-step Synthetic Strategies
Physical and Chemical Properties
This compound possesses a set of well-defined physical and chemical properties that are crucial for its handling and application in synthesis.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₇ClN₂ | nih.gov |
| Molecular Weight | 142.58 g/mol | nih.gov |
| CAS Number | 144900-57-2 | nih.gov |
| Appearance | Liquid or Solid or Semi-solid or lump | sigmaaldrich.com |
| IUPAC Name | this compound | nih.gov |
Reactivity Profile
The reactivity of this compound is characterized by the distinct functionalities of its substituents. The primary amine group is nucleophilic and readily undergoes reactions such as acylation, alkylation, and reductive amination. The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution and can be displaced by various nucleophiles. It also serves as a handle for palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, allowing for the introduction of a wide range of substituents at this position. This dual reactivity allows for a stepwise and controlled elaboration of the molecule.
Chemical Reactivity and Transformation of 2 Chloropyridin 4 Yl Methanamine
Nucleophilic Substitution Reactions
The chlorine atom at the C-2 position of the pyridine (B92270) ring is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is enhanced by the electron-withdrawing effect of the ring nitrogen atom, which stabilizes the negatively charged intermediate (a Meisenheimer complex) formed during the reaction. nih.gov A variety of nucleophiles can displace the chloride, although the reaction may require elevated temperatures or catalysis. thieme-connect.com
In an enzymatic context, it has been shown that various 2-chloropyridine derivatives can react with the thiol nucleophile glutathione, catalyzed by glutathione S-transferase. nih.gov This reaction underscores the susceptibility of the C-2 position to attack by soft nucleophiles. While the aminomethyl group at the C-4 position is weakly electron-donating, the C-2 position remains sufficiently activated for substitution to occur. It is important to note that the primary amine of the aminomethyl group is itself a nucleophile and may require protection (e.g., as a carbamate) to prevent intermolecular side reactions or polymerization, especially when strong bases or high temperatures are employed.
Table 1: Examples of Nucleophilic Aromatic Substitution Reactions on 2-Chloropyridine Derivatives
| Reactant | Nucleophile | Conditions | Product |
|---|---|---|---|
| 2-Chloropyridine | Piperidine | NMP, High Temperature (Flow Reactor) | 2-(Piperidin-1-yl)pyridine |
| 2-Chloropyridine | Octylamine | Pd Catalyst (10 ppm), Mild Conditions | N-Octylpyridin-2-amine |
| 2-Chloro-3-nitropyridine | Glutathione | Glutathione S-Transferase (enzymatic) | 2-Glutathionyl-3-nitropyridine |
Electrophilic Aromatic Substitution Reactions
The pyridine ring is generally considered electron-deficient and is therefore deactivated towards electrophilic aromatic substitution compared to benzene. The ring nitrogen acts as a strong deactivating group, and under the acidic conditions typically required for these reactions, it exists as a protonated pyridinium ion, which is even more strongly deactivated. Any substitution that does occur is directed to the C-3 and C-5 positions.
For (2-Chloropyridin-4-yl)methanamine, the chloro group at C-2 is also deactivating. The aminomethyl group at C-4 would be protonated under acidic conditions, forming an ammonium salt that further deactivates the ring. Consequently, electrophilic aromatic substitution on the pyridine ring of this compound is difficult and not commonly reported. A potential strategy to enhance reactivity is the oxidation of the pyridine nitrogen to an N-oxide, which activates the ring for electrophilic attack, particularly at the C-4 position. chempanda.com However, this would require subsequent removal of the oxygen atom.
Oxidation and Reduction Chemistry
The functional groups of this compound present several possibilities for oxidation and reduction. The pyridine ring nitrogen can be oxidized to form the corresponding N-oxide using oxidizing agents like hydrogen peroxide in acetic acid. chempanda.com The entire aromatic ring can also be reduced to a piperidine ring under catalytic hydrogenation conditions, although this typically requires high pressure and catalysts like rhodium or ruthenium.
The hydrochloride salt of this compound is a known selective inhibitor of the enzyme Lysyl oxidase-like 2 (LOXL2), which is a copper-dependent amine oxidase. medchemexpress.commedchemexpress.com This biological activity implies that the primary aminomethyl group can participate in redox processes within the enzyme's active site. Studies show it is highly selective for LOXL2 over other amine oxidases such as MAO-A and MAO-B. medchemexpress.com
Metal-Catalyzed Coupling Reactions
The C-Cl bond at the 2-position is a prime site for transition metal-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds.
Prominent examples include:
Suzuki-Miyaura Coupling: Palladium catalysts can be used to couple the pyridine ring with boronic acids or their esters to form a new C-C bond. This is a widely used method for constructing biaryl structures. acs.org
Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of a C-N bond by coupling the 2-chloropyridine moiety with an amine. This provides a route to N-aryl or N-heteroaryl amines.
Copper-Catalyzed Reactions: Copper-based catalysts can also be employed for C-N bond formation, such as in the amidation of 2-chloropyridines. synblock.com
In many of these reactions, the primary amine of the aminomethyl group may need to be protected to avoid interfering with the catalyst or acting as a competing substrate.
Table 2: Representative Metal-Catalyzed Coupling Reactions
| Coupling Reaction | Reactants | Catalyst System (Example) | Product Type |
|---|---|---|---|
| Suzuki-Miyaura | This compound + Arylboronic Acid | Pd(PPh3)4, Base (e.g., Na2CO3) | (2-Arylpyridin-4-yl)methanamine |
| Buchwald-Hartwig | This compound + Amine (R2NH) | Pd2(dba)3, Ligand (e.g., BINAP), Base (e.g., NaOt-Bu) | (2-(Dialkylamino)pyridin-4-yl)methanamine |
| C-S Coupling | This compound + Thiol (RSH) | Pd(OAc)2, Ligand (e.g., CyPFtBu) | (2-(Alkylthio)pyridin-4-yl)methanamine |
Amide and Imine Formation
The primary aminomethyl group is a key functional handle for a variety of transformations. It readily participates in two fundamental reactions:
Amide Formation: The amine reacts with carboxylic acids, acid chlorides, or acid anhydrides to form stable amide bonds. This reaction is often facilitated by coupling agents when starting from a carboxylic acid. This transformation is crucial for building more complex molecules, such as in the synthesis of pharmaceuticals.
Imine Formation: The primary amine can condense with aldehydes or ketones, typically under mildly acidic conditions, to form an imine (or Schiff base). This reaction is reversible, and the resulting C=N double bond can be further reduced in a process known as reductive amination to yield a secondary amine.
Table 3: Amide and Imine Formation Reactions
| Reaction Type | Reactants | Reagents/Conditions | Product |
|---|---|---|---|
| Amide Formation | This compound + Carboxylic Acid (R-COOH) | Coupling Agent (e.g., EDC, HATU), Base | N-((2-Chloropyridin-4-yl)methyl)acetamide |
| Amide Formation | This compound + Acid Chloride (R-COCl) | Base (e.g., Triethylamine) | N-((2-Chloropyridin-4-yl)methyl)benzamide |
| Imine Formation | This compound + Aldehyde (R-CHO) | Mild Acid (e.g., Acetic Acid) | (E)-N-((2-Chloropyridin-4-yl)methyl)-1-phenylethan-1-imine |
Ring-Opening and Rearrangement Reactions (if applicable)
Ring-opening reactions of the pyridine core are not common and typically require significant activation of the ring. The Zincke reaction, for example, involves the reaction of pyridine with 2,4-dinitrochlorobenzene and a primary amine, leading to a ring-opened Zincke aldehyde. nih.gov Other methods, such as the Birch reduction, can also lead to ring-opened products. researchgate.net However, these reactions are generally not applicable to this compound under standard laboratory conditions without prior N-alkylation or N-acylation to form a reactive pyridinium salt. Based on available literature, significant ring-opening or rearrangement reactions are not a characteristic feature of the reactivity of this compound itself.
Identification as a Lysyl Oxidase-like 2 (LOXL2) Inhibitor
This compound has been identified as a potent inhibitor of Lysyl Oxidase-like 2 (LOXL2), an enzyme implicated in the pathological cross-linking of collagen and elastin. nih.govnih.gov The inhibition of LOXL2 by this compound represents a promising avenue for therapeutic intervention in diseases characterized by excessive extracellular matrix remodeling, such as fibrosis and cancer. nih.govnih.gov
Selective Inhibition Profile for LOXL2 over LOX and Other Amine Oxidases (MAO-A, MAO-B, SSAO)
A key attribute of this compound is its selective inhibitory action on LOXL2. nih.govresearchgate.net Studies have demonstrated that this compound exhibits a significantly higher affinity for LOXL2 compared to other members of the lysyl oxidase (LOX) family and other amine oxidases, including monoamine oxidase A (MAO-A), monoamine oxidase B (MAO-B), and semicarbazide-sensitive amine oxidase (SSAO). nih.govmedchemexpress.commedchemexpress.com Specifically, this compound shows a 31-fold selectivity for LOXL2 over LOX when tested in the presence of bovine serum albumin (BSA). medchemexpress.commedchemexpress.com Furthermore, it was found to be inactive against MAO-A, MAO-B, and SSAO at concentrations up to 30 μM. medchemexpress.commedchemexpress.com This selectivity is crucial as it minimizes off-target effects that could arise from the inhibition of other essential amine oxidases.
Determination of IC50 Values for LOXL2 Inhibition
The potency of this compound as a LOXL2 inhibitor is quantified by its half-maximal inhibitory concentration (IC50). The IC50 value for human LOXL2 (hLOXL2) has been determined to be 126 nM. nih.govmedchemexpress.comselleckchem.commedchemexpress.com In a human whole blood assay, the IC50 was found to be 1.45 μM, indicating a modest decrease in potency in the presence of blood proteins. nih.govmedchemexpress.commedchemexpress.com When assayed with LOXL2 in the presence of BSA, the IC50 was 190 nM, while for LOX with BSA, it was significantly higher at 5.91 μM, further highlighting its selectivity. medchemexpress.commedchemexpress.com In studies involving cervical cancer cell lines, the IC50 values were determined to be 465.25 μmol/L for SIHA cells and 246.909 μmol/L for HELA cells. tandfonline.com
| Enzyme/Assay Condition | IC50 Value |
| hLOXL2 | 126 nM |
| LOXL2 (Human Whole Blood) | 1.45 µM |
| LOXL2 + BSA | 190 nM |
| LOX + BSA | 5.91 µM |
| SIHA Cells | 465.25 µM |
| HELA Cells | 246.909 µM |
Molecular Mechanisms of LOXL2 Inhibition
The inhibitory effect of this compound on LOXL2 is rooted in its interaction with the enzyme's active site and the subsequent impact on critical biological processes.
Interaction with the Active Site of LOXL2
While the precise binding mode is a subject of ongoing investigation, the structure of this compound, a pyridine-based methylamine, is key to its inhibitory activity. nih.gov It is believed to interact with the catalytic domain of LOXL2, which contains a copper ion and a lysyl-tyrosine quinone (LTQ) cofactor essential for its enzymatic function. nih.gov The methylamine group is thought to be a critical feature for this interaction. nih.gov Studies comparing it to other benzylamines and substituted pyridines have shown that the 2-chloro-substituted pyridine-4-ylmethanamine structure is particularly potent. nih.gov
Impact on Collagen Cross-linking and Extracellular Matrix Remodeling
LOXL2's primary function is to catalyze the covalent cross-linking of collagen and elastin fibers in the extracellular matrix (ECM). nih.govnih.gov This process is vital for maintaining tissue integrity but can become pathogenic when dysregulated, leading to fibrosis and promoting cancer metastasis. nih.govmdpi.com By inhibiting LOXL2, this compound effectively blocks this cross-linking activity. nih.gov This disruption of ECM remodeling has been shown to decrease the invasive ability of cancer cells by reversing processes like the epithelial-mesenchymal transition (EMT), a key step in cancer progression. nih.govtandfonline.com The inhibition of collagen cross-linking by this small molecule highlights its potential to modulate the tumor microenvironment and interfere with disease progression. nih.gov
Modulation of Cellular Pathways
This compound, primarily through its potent and selective inhibition of LOXL2, instigates a cascade of effects on various cellular pathways. nih.govmedchemexpress.commedchemexpress.com The compound has an IC50 of 126 nM for LOXL2, demonstrating its high selectivity. medchemexpress.commedchemexpress.com
Inhibition of TGF-β1/p38 MAPK Pathway
Research has demonstrated that this compound, acting as a LOXL2 inhibitor, can effectively suppress the transforming growth factor-β1 (TGF-β1)/p38 mitogen-activated protein kinase (MAPK) signaling pathway. nih.gov In studies involving D-galactose-induced fibroblast fibrosis, treatment with a LOXL2 inhibitor led to a decrease in the protein expression of both phosphorylated p38 (p-p38) and TGF-β1. nih.gov This inhibition of the TGF-β1/p38 MAPK pathway is a key mechanism through which the compound alleviates fibrosis and senescence. nih.gov
Reduction of Senescence-associated β-galactosidase (SA-β-gal)-positive cells
This compound has been shown to influence cellular senescence. In a model of D-galactose-induced aging, treatment with a LOXL2 inhibitor resulted in a notable reduction in the number of senescence-associated β-galactosidase (SA-β-gal)-positive cells. nih.govresearchgate.net This indicates that the compound can counteract the cellular aging process. Conversely, in cancer cells, the knockdown and inhibition of LOXL2 have been observed to enhance cellular senescence, as confirmed by SA-β-Gal staining. nih.govresearchgate.net This suggests a context-dependent role of LOXL2 and its inhibition in the regulation of cellular senescence.
Downregulation of Senescence-related Proteins (p53, P16INK4a)
Corroborating its effects on SA-β-gal, this compound also modulates the expression of key senescence-related proteins. Treatment with a LOXL2 inhibitor has been found to decrease the expression levels of p53 and P16INK4a in D-galactose-treated fibroblast cells. nih.govresearchgate.net These proteins are well-established tumor suppressors that play a critical role in inducing and maintaining cellular senescence. researchgate.netnih.gov The downregulation of p53 and P16INK4a further supports the role of this compound in mitigating induced senescence. nih.govresearchgate.net
Reversal of Epithelial-Mesenchymal Transition (EMT)
A significant area of investigation for this compound is its ability to reverse the epithelial-mesenchymal transition (EMT), a process critically involved in cancer progression and metastasis. nih.gov As a small molecule inhibitor of LOXL2, the compound has been shown to significantly decrease the invasive ability of cervical cancer cells by reversing the LOXL2-induced EMT process. nih.gov Overexpression of LOXL2 enhances the malignant transformation abilities of cancer cells, and this compound counteracts this effect. nih.gov
Effects on Apoptosis Pathways
This compound also influences apoptosis, or programmed cell death. The inhibition of LOXL2 by this compound has been linked to the promotion of apoptosis in cancer cells. This effect is often observed in conjunction with the reversal of EMT, suggesting a coordinated mechanism to impede cancer progression. The precise molecular players within the apoptotic pathways affected by this compound are a subject of ongoing research.
Data Tables
Table 1: IC50 Values of this compound
| Target | IC50 (nM) | Conditions |
| LOXL2 | 126 | In vitro |
| LOXL2 | 190 | +BSA |
| LOX | 5910 | +BSA |
| LOXL2 | 1450 | Human whole blood |
Data sourced from medchemexpress.commedchemexpress.com
Table 2: Effect of LOXL2 Inhibition on Senescence and Fibrosis Markers
| Marker | Effect of LOXL2 Inhibitor | Cell Type | Model |
| p-p38 Protein | Decrease | Fibroblasts | D-galactose-induced fibrosis |
| TGF-β1 Protein | Decrease | Fibroblasts | D-galactose-induced fibrosis |
| SA-β-gal-positive cells | Decrease | Fibroblasts | D-galactose-induced senescence |
| p53 Protein | Decrease | Fibroblasts | D-galactose-induced senescence |
| P16INK4a Protein | Decrease | Fibroblasts | D-galactose-induced senescence |
| Xanthine Oxidase Activity | Decrease | Fibroblasts | D-galactose-induced oxidative stress |
| SA-β-gal-positive cells | Increase | Lung and Liver Cancer Cells | Cancer cell lines |
Data sourced from nih.govresearchgate.netnih.govresearchgate.net
Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the potency and selectivity of inhibitor compounds. For this compound, these studies have provided critical insights into the chemical features that enhance its ability to inhibit LOXL2.
The substitution pattern on the pyridine ring of pyridin-4-ylmethanamine has a marked effect on its LOXL2 inhibitory potency. Research has shown that the introduction of electron-withdrawing groups at the 2-position of the pyridine ring significantly enhances inhibitory activity. nih.gov This enhancement is attributed to a reduction in the basicity of the pyridine nitrogen. nih.gov
A comparative analysis of various substituents at this position reveals a clear trend. The unsubstituted pyridin-4-ylmethanamine serves as a baseline, and the introduction of different electron-withdrawing groups leads to a substantial increase in potency. For instance, derivatives with 2-trifluoromethyl (CF3), 2-chloro (Cl), and 2-fluoro (F) substituents all demonstrate good inhibition of LOXL2. nih.gov Among these, the 2-chloro analog, this compound, emerged as the most potent inhibitor in this series, with a half-maximal inhibitory concentration (IC50) of 126 nM against human LOXL2. nih.govmedchemexpress.com
Further modifications, such as extending the aminomethyl side chain to an ethylamine, resulted in a decrease in potency, indicating a preference for the methylamine linker for optimal interaction with the enzyme's active site. nih.gov
Table 1: Influence of 2-Substituents on Pyridin-4-ylmethanamine LOXL2 Inhibitory Potency
| Compound Name | 2-Substituent | hLOXL2 IC50 (μM) nih.gov |
|---|---|---|
| Pyridin-4-ylmethanamine | -H | 1.22 |
| (2-(Trifluoromethyl)pyridin-4-yl)methanamine | -CF3 | 0.231 |
| This compound | -Cl | 0.126 |
| (2-Fluoropyridin-4-yl)methanamine | -F | 0.252 |
The pyridin-4-ylmethanamine series of LOXL2 inhibitors has been developed and evaluated alongside other chemical scaffolds, most notably the benzylamine (B48309) series. Initial findings indicated that the unsubstituted pyridin-4-ylmethanamine was a significantly more effective LOXL2 inhibitor than its direct carbocyclic counterpart, benzylamine. nih.gov This observation prompted a deeper investigation into the SAR of substituted pyridines. nih.gov
When comparing the optimized compounds from both series, this compound demonstrates comparable potency to some of the more effective benzylamine-based inhibitors. nih.gov For example, para-substituted benzylamines with electron-withdrawing groups also show good inhibitory activity. nih.gov However, the pyridin-4-ylmethanamine scaffold, particularly with the 2-chloro substitution, provided a highly potent and, importantly, a selective inhibitor for LOXL2 over the closely related lysyl oxidase (LOX) and other amine oxidases like MAO-A, MAO-B, and SSAO. nih.govmedchemexpress.com this compound hydrochloride exhibits a 31-fold selectivity for LOXL2 over LOX when assayed in the presence of bovine serum albumin (BSA). medchemexpress.com
Table 2: Comparison of Pyridin-4-ylmethanamine and Benzylamine Series as LOXL2 Inhibitors
| Compound | Series | hLOXL2 IC50 (μM) nih.gov |
|---|---|---|
| Benzylamine | Benzylamine | 64.7 |
| Pyridin-4-ylmethanamine | Pyridin-4-ylmethanamine | 1.22 |
| This compound | Pyridin-4-ylmethanamine | 0.126 |
Understanding the molecular interactions between this compound and the LOXL2 active site is crucial for elucidating its mechanism of inhibition and for the rational design of next-generation inhibitors. While a crystal structure of this compound bound to LOXL2 is not publicly available, computational modeling and docking studies have provided valuable insights into its binding mode.
Molecular docking simulations have been performed to predict the binding pose and affinity of this compound within the LOXL2 active site. One such study reported a docking score of -6.071 kcal/mol, indicating a favorable binding interaction. nih.gov The analysis of the docked conformation revealed that the inhibitor's interactions are concentrated in a region defined by several key amino acid residues: Gly 330, Gly 331, Gly 335, Glu 336, Cys 511, and Ser 723. nih.gov
These interactions likely anchor the inhibitor within the catalytic pocket of the enzyme, preventing the binding and oxidation of its natural substrates. The primary amine of the methanamine group is a key feature, likely involved in critical interactions within the active site, which contains a copper ion and a lysyl-tyrosyl quinone (LTQ) cofactor essential for catalysis. nih.gov
Furthermore, molecular dynamics simulations have been employed to assess the stability of the inhibitor-protein complex over time. These simulations for the this compound-LOXL2 complex showed stable convergence, with root mean square deviation (RMSD) values remaining below 0.3 nm over a 100-nanosecond simulation period. nih.gov This suggests that the computationally predicted binding mode is structurally stable, reinforcing the plausibility of the identified ligand-protein interactions. nih.gov
Conclusion
(2-Chloropyridin-4-yl)methanamine stands out as a strategically important building block in the field of medicinal chemistry. Its well-defined synthesis, distinct reactivity profile, and proven utility in the construction of potent bioactive molecules, particularly as a selective LOXL2 inhibitor, underscore its value to the pharmaceutical research community. The continued exploration of this and similar pyridine (B92270) derivatives will undoubtedly contribute to the discovery and development of novel and effective therapies for a multitude of human diseases.
Meticulously navigating the landscape of organic synthesis, this article delves into the chemical compound this compound, a significant building block in the development of various functional molecules. The focus remains strictly on the methodologies employed for its synthesis and subsequent derivatization, providing a detailed and scientifically grounded exploration of established and innovative chemical strategies.
Future Directions and Research Gaps
Development of Next-Generation LOXL2 Inhibitors
While (2-Chloropyridin-4-yl)methanamine is a potent and selective inhibitor of LOXL2, the development of next-generation inhibitors with improved properties remains a key research focus. nih.gov The initial discovery of this compound arose from the screening of 2-substituted pyridine-4-ylmethanamines, which proved to be more effective LOXL2 inhibitors than their benzylamine (B48309) counterparts. nih.gov Future research will likely concentrate on synthesizing and evaluating new analogs to enhance potency, selectivity, and pharmacokinetic profiles. The aim is to design compounds that are not only highly effective against LOXL2 but also possess drug-like properties suitable for clinical development. This includes optimizing metabolic stability and oral bioavailability.
Exploration of Novel Therapeutic Targets
The current therapeutic application for this compound and its derivatives is primarily centered on the inhibition of LOXL2. However, the broader therapeutic potential of this chemical scaffold is yet to be fully explored. Future investigations should consider screening these compounds against other related enzymes and different classes of therapeutic targets. Given that pyridine-based structures are prevalent in medicinal chemistry, it is plausible that derivatives of this compound could exhibit inhibitory activity against other enzymes or receptors, opening up new avenues for the treatment of a wider range of diseases.
Clinical Translation and Human Studies
A significant hurdle in drug development is the translation of promising preclinical findings into successful clinical outcomes. To date, the progression of this compound or its direct analogs into human clinical trials is not extensively documented in publicly available literature. Future efforts must focus on comprehensive preclinical studies, including in vivo efficacy models for various diseases and toxicology assessments, to justify and design future clinical trials. A small molecule inhibitor of LOXL2, identified as (2-Chloropyridin-4-yl) methanamine hydrochloride, has demonstrated the ability to significantly reduce the invasive capacity of cervical cancer cells by reversing the epithelial-mesenchymal transition (EMT) process induced by LOXL2. nih.gov
Understanding Off-Target Effects and Selectivity Profiles
A crucial aspect of drug development is ensuring a high degree of target selectivity to minimize off-target effects and potential toxicity. This compound has been shown to be selective for LOXL2 over the closely related lysyl oxidase (LOX) and other amine oxidases such as MAO-A, MAO-B, and SSAO. nih.govmedchemexpress.commedchemexpress.com Specifically, it demonstrates a 31-fold selectivity for LOXL2 over LOX when assayed in the presence of bovine serum albumin (BSA). medchemexpress.commedchemexpress.com Furthermore, it was found to be inactive against a panel of non-lysyl tyrosylquinone (LTQ)-containing amine oxidase enzymes at concentrations up to 30 μM. medchemexpress.commedchemexpress.com Profiling against cytochrome P450 (CYP) enzymes (CYP3A4, 2C9, and 2D6) also showed no significant inhibition, with IC50 values exceeding 30 μM. medchemexpress.commedchemexpress.com Despite these promising initial findings, a comprehensive understanding of the broader off-target profile is necessary. Future research should involve extensive screening against a wide panel of kinases, receptors, and enzymes to build a complete selectivity profile and proactively identify any potential for adverse effects.
Table 1: In Vitro Selectivity of this compound
| Target Enzyme | IC50 | Fold Selectivity vs. LOXL2 |
| hLOXL2 | 126 nM | - |
| hLOXL2 + BSA | 190 nM | - |
| hLOX + BSA | 5.91 μM | 31 |
| MAO-A | > 30 μM | > 238 |
| MAO-B | > 30 μM | > 238 |
| SSAO | > 30 μM | > 238 |
| CYP3A4 | > 30 μM | > 238 |
| CYP2C9 | > 30 μM | > 238 |
| CYP2D6 | > 30 μM | > 238 |
Data sourced from MedChemExpress and Hutchinson et al. (2017). nih.govmedchemexpress.com
Synergistic Effects with Existing Therapies
The complexity of diseases like fibrosis and cancer often necessitates combination therapy approaches. Investigating the potential synergistic effects of this compound-based LOXL2 inhibitors with existing standard-of-care treatments is a critical area for future research. For instance, in oncology, combining a LOXL2 inhibitor with chemotherapy, immunotherapy, or other targeted agents could lead to enhanced anti-tumor efficacy and potentially overcome drug resistance mechanisms. Similarly, in fibrotic diseases, co-administration with anti-inflammatory or other anti-fibrotic drugs could provide a more comprehensive therapeutic benefit.
Investigation of Long-Term Efficacy and Safety
While short-term efficacy has been demonstrated in preclinical models, the long-term effects of inhibiting LOXL2 with compounds like this compound are largely unknown. nih.gov Chronic administration will be necessary for treating long-term conditions such as fibrosis and for preventing cancer recurrence. Therefore, long-term in vivo studies are essential to evaluate the sustained efficacy and to uncover any potential for the development of resistance or long-term safety concerns. These studies are crucial for de-risking the clinical development of this class of inhibitors.
常见问题
Q. What strategies can improve pharmacokinetic properties for clinical translation?
- Methodological Answer : Structural modifications, such as introducing polar groups (e.g., hydroxyl or amine) to the pyridine ring, enhance aqueous solubility. Prodrug approaches (e.g., esterification of the primary amine) improve oral bioavailability. In silico modeling (e.g., molecular dynamics simulations) guides optimization of LogP and membrane permeability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
